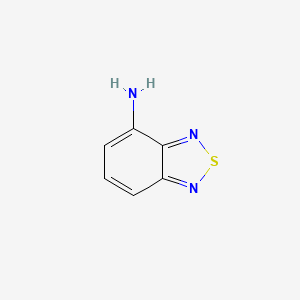

2,1,3-Benzothiadiazol-4-amine

説明

Structure

3D Structure

特性

IUPAC Name |

2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLGIZIAMHIQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227498 | |

| Record name | 4-Aminobenzo-2,1,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-64-6 | |

| Record name | 2,1,3-Benzothiadiazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzo-2,1,3-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminopiazthiole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzo-2,1,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzothiadiazol-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOBENZO-2,1,3-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N93ZR5H5L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2,1,3-Benzothiadiazol-4-amine from o-phenylenediamine

An In-depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazol-4-amine from o-Phenylenediamine

Abstract: This technical guide provides a comprehensive, in-depth exploration of a robust and widely adopted synthetic pathway for this compound, a pivotal building block in medicinal chemistry and materials science. The synthesis commences with the foundational precursor, o-phenylenediamine, and proceeds through a logical three-step sequence involving cyclization, electrophilic nitration, and subsequent reduction. This document is structured to provide not only detailed, actionable protocols but also to elucidate the underlying chemical principles and rationale behind key experimental choices. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the synthesis, characterization, and safe handling of the materials involved.

Strategic Overview: The Rationale for a Multi-Step Approach

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif due to its unique electronic properties, acting as a potent electron-withdrawing group and a versatile fluorophore.[1][2] The 4-amino derivative, in particular, is a crucial intermediate for creating advanced materials and pharmacologically active compounds, including enzyme inhibitors and antibacterial agents.[3]

A direct, single-step is synthetically challenging. The most reliable and scalable approach involves a three-stage pathway that builds the molecule sequentially, allowing for high purity and control at each step:

-

Cyclization: Formation of the core 2,1,3-benzothiadiazole ring from o-phenylenediamine.

-

Nitration: Regioselective introduction of a nitro group onto the C4 position of the benzothiadiazole ring via electrophilic aromatic substitution.

-

Reduction: Conversion of the 4-nitro group to the target 4-amino functionality.

This strategy ensures that the functional groups are introduced in an order that prevents unwanted side reactions and simplifies purification.

Figure 1: The three-step synthetic pathway from o-phenylenediamine to the target amine.

Step 1: Synthesis of the 2,1,3-Benzothiadiazole Core

The initial and foundational step is the construction of the heterocyclic BTD ring. This is classically achieved via a condensation reaction, a variant of the Hinsberg thiadiazole synthesis, first reported in 1889.[4]

The Underlying Chemistry: Hinsberg Reaction

The reaction of a 1,2-diamine with a sulfur-containing electrophile is a powerful method for forming the thiadiazole ring. Thionyl chloride (SOCl₂) is an ideal reagent for this transformation as it serves a dual purpose: it is both the source of the sulfur atom and a dehydrating agent that drives the reaction forward. The gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), further shifts the equilibrium towards the product according to Le Châtelier's principle.

Figure 2: Simplified mechanism for the cyclization of o-phenylenediamine with thionyl chloride.

Experimental Protocol: Cyclization

Materials:

-

o-Phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add o-phenylenediamine (1.0 eq).

-

Dissolve the starting material in anhydrous toluene under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride (2.5 eq) dropwise via the dropping funnel over 30 minutes. Caution: The reaction is exothermic and releases HCl gas.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,1,3-benzothiadiazole.

-

The product can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Regioselective Nitration of the BTD Core

With the BTD ring system formed, the next step is to install a nitro group, which will serve as a precursor to the target amine. This is accomplished through an electrophilic aromatic substitution reaction.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The fused thiadiazole ring is electron-withdrawing, which deactivates the attached benzene ring towards electrophilic attack. However, it directs incoming electrophiles to the C4 and C7 positions.[4] The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric and sulfuric acids (a sulfonitric mixture).

The role of sulfuric acid is critical; it protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. Careful temperature control is paramount to prevent dinitration and other side reactions.

Experimental Protocol: Nitration

Materials:

-

2,1,3-Benzothiadiazole

-

Sulfuric acid (H₂SO₄), 98%

-

Nitric acid (HNO₃), 70%

Procedure:

-

In a flask, prepare a sulfonitric mixture by adding 98% H₂SO₄ (3 volumes) to 70% HNO₃ (1 volume) at 0°C.

-

Cool the mixture in a dry ice/acetone or liquid nitrogen bath to approximately -10°C to -5°C.[5]

-

Slowly add 2,1,3-benzothiadiazole (1.0 eq) in small portions to the cold, stirred sulfonitric mixture, ensuring the temperature does not rise above 0°C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will quench the reaction and precipitate the product.

-

Filter the resulting solid precipitate (a yellow solid) and wash it thoroughly with cold water until the washings are neutral.

-

Dry the solid under vacuum to yield 4-nitro-2,1,3-benzothiadiazole. Further purification can be achieved by recrystallization from ethanol.

Step 3: Reduction to this compound

The final step is the reduction of the nitro group to an amine. This transformation is one of the most fundamental in organic synthesis, and several methods are available. The choice of reductant is guided by the need to selectively reduce the nitro group without affecting the sensitive thiadiazole ring.

The Underlying Chemistry: Nitro Group Reduction

While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method, the sulfur atom in the BTD ring can poison the palladium catalyst. Therefore, metal-based reductions in acidic or neutral media are often more reliable. A common and effective method employs zinc dust or iron powder in the presence of an electrolyte like ammonium chloride or a weak acid.[1][5] This system provides a mild yet efficient reduction pathway.

Figure 3: A typical experimental workflow for the reduction of the nitro-BTD intermediate.

Experimental Protocol: Reduction

Materials:

-

4-Nitro-2,1,3-benzothiadiazole

-

Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium chloride (NH₄Cl)

-

Zinc dust

-

Ethanol

-

Water

Procedure:

-

To a solution of 4-nitro-2,1,3-benzothiadiazole (1.0 eq) in ethanol (e.g., 50 mL for 2g of starting material), add water (e.g., 9 mL).[1][5]

-

To this stirred solution, add FeSO₄·7H₂O (3.0 eq), ammonium chloride (8.0 eq), and zinc dust (3.0 eq).[1][5]

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the yellow starting material and the appearance of the fluorescent amine product.

-

After the reaction is complete, filter the hot suspension through a pad of Celite to remove the inorganic salts. Wash the filter cake with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Summary and Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

| Compound | Formula | MW ( g/mol ) | Appearance | Yield (%) | m.p. (°C) |

| 2,1,3-Benzothiadiazole | C₆H₄N₂S | 136.18 | Colorless to light yellow solid | 75-85 | 43-45 |

| 4-Nitro-2,1,3-benzothiadiazole | C₆H₃N₃O₂S | 181.17[6] | Yellow solid | 80-90 | 175-177 |

| This compound | C₆H₅N₃S | 151.19 | Gold-green to yellow-brown solid | 70-85 | 67-69 |

Characterization Notes for this compound:

-

¹H NMR: Expect characteristic signals for the aromatic protons and a broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

-

¹³C NMR: Signals corresponding to the six carbons of the bicyclic system.

-

FT-IR (cm⁻¹): Characteristic N-H stretching bands for the primary amine (typically two bands around 3300-3500 cm⁻¹), along with aromatic C-H and C=C stretching vibrations.

-

MS (GC-MS or LC-MS): A molecular ion peak (M⁺) corresponding to the calculated molecular weight (151.19).[7]

Critical Safety and Handling Precautions

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents used in this synthesis.

-

o-Phenylenediamine: This compound is toxic and a suspected carcinogen. Handle only in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and skin contact.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator.[8] It reacts violently with water, releasing toxic gases (HCl and SO₂).[9][10][11] All operations must be conducted in a fume hood using anhydrous conditions and glassware.[10] Always add thionyl chloride to the reaction mixture slowly and never add water to quench it directly; pour the reaction mixture onto ice.[12] Ensure an appropriate neutralizing agent (like sodium bicarbonate) is readily available.

-

Concentrated Acids (H₂SO₄, HNO₃): Severely corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water (or other solvents) slowly, never the other way around, especially when preparing the nitrating mixture.

References

- Fisher Scientific. (2009, September 21).

- MDPI. (n.d.).

- ArTS - UniTS. (2021, November 13).

- Royal Society of Chemistry. (n.d.). A mild and efficient one-pot synthesis of amides from carboxylic acids using SOCl2 in the presence of Et3N. URL

- Sigma-Aldrich. (2013, March 19).

- Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS. URL

- CAMEO Chemicals | NOAA. (n.d.). THIONYL CHLORIDE. URL

- Spectrum Chemical. (2017, February 28). SAFETY DATA SHEET: THIONYL CHLORIDE, PURIFIED. URL

- Thieme. (n.d.).

- Wikipedia. (n.d.). Hinsberg reaction. URL

- ResearchGate. (n.d.). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride.... URL

- ResearchGate. (n.d.). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. URL

- Benchchem. (n.d.). Synthesis routes of 4-Nitro-o-phenylenediamine. URL

- BYJU'S. (n.d.). Hinsberg Reagent And Test. URL

- ResearchGate. (n.d.). Reaction with o‐phenylenediamine. URL

- Chemistry Stack Exchange. (2022, January 16).

- SpectraBase. (n.d.). 4-Amino-2,1,3-benzothiadiazole - Optional[MS (GC)] - Spectrum. URL

- MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. URL

- ResearchGate. (n.d.). Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. URL

- NIH National Library of Medicine. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. URL

- CORE. (n.d.).

- Khan Academy. (n.d.). Hinsberg test (video). URL

- PubMed. (n.d.). Benzothiazole-based Compounds in Antibacterial Drug Discovery. URL

- ResearchGate. (2016, August 5).

- PubMed. (2015, May 1).

- Sigma-Aldrich. (n.d.). 4-Amino-2,1,3-benzothiadiazole 98%. URL

- PubChem. (n.d.). 4-Nitro-2,1,3-benzothiadiazole. URL

- YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. URL

- JOCPR. (n.d.).

Sources

- 1. arts.units.it [arts.units.it]

- 2. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | MDPI [mdpi.com]

- 3. Benzothiazole-based Compounds in Antibacterial Drug Discovery [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. 4-Nitro-2,1,3-benzothiadiazole | C6H3N3O2S | CID 81062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. actylislab.com [actylislab.com]

- 9. fishersci.com [fishersci.com]

- 10. westliberty.edu [westliberty.edu]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

Introduction: The Significance of the 2,1,3-Benzothiadiazole Core

An In-Depth Technical Guide to the Synthesis and Mechanism of 2,1,3-Benzothiadiazol-4-amine

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-accepting heterocyclic system that has garnered significant attention across various scientific disciplines.[1][2] Its unique electronic properties make it a fundamental building block in the design of advanced functional materials for optoelectronics, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[2] The derivatization of the BTD core is crucial for fine-tuning its photophysical and electronic characteristics.

Among its many derivatives, this compound stands out as a pivotal synthetic intermediate. The introduction of an amino group at the 4-position provides a reactive handle for a wide array of chemical transformations, enabling the construction of more complex, high-value molecules. This guide provides a detailed, field-proven protocol for the synthesis of this compound, starting from the commercially available 2,1,3-Benzothiadiazole. We will delve into the mechanistic underpinnings of each synthetic step and explain the rationale behind the experimental choices, offering a comprehensive resource for researchers in materials science and drug development.

Core Synthesis Pathway: A Two-Step Approach

The most reliable and widely adopted route for preparing this compound is a two-step process involving the nitration of the BTD core followed by the reduction of the resulting nitro-intermediate.

Caption: High-level overview of the two-step synthesis of this compound.

Step 1: Electrophilic Nitration of 2,1,3-Benzothiadiazole

Principle and Rationale

The first step involves the introduction of a nitro group (–NO₂) onto the benzene ring of the BTD molecule via an electrophilic aromatic substitution reaction. The BTD ring system is inherently electron-deficient due to the electron-withdrawing nature of the fused thiadiazole ring. Consequently, harsh reaction conditions are required to achieve substitution. A sulfonitric mixture, a potent combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), is employed for this purpose.[3] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction typically yields the 4-nitro product, although mixtures with the 7-nitro isomer can occur.[4] The regioselectivity is governed by the electronic and steric effects of the heterocyclic ring. Careful control of the reaction temperature is paramount to minimize the formation of undesired byproducts and ensure safety.

Reaction Mechanism

The mechanism proceeds in two main stages: generation of the electrophile and the subsequent substitution reaction.

Caption: Simplified mechanism for the electrophilic nitration of 2,1,3-Benzothiadiazole.

Detailed Experimental Protocol

Adapted from a reported procedure.[3]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in a nitrogen-ice bath, cautiously mix 24 mL of 98% sulfuric acid and 8 mL of 70% nitric acid. The temperature must be kept low during mixing.

-

Addition of Reactant: Once the sulfonitric mixture is chilled, slowly add 2.0 g (14.7 mmol) of 2,1,3-benzothiadiazole in small portions, ensuring the temperature of the mixture does not rise significantly.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir the mixture for three hours.

-

Workup - Quenching: Cool the reaction mixture in an ice bath and slowly add 15 mL of cold water. This step must be performed with extreme caution as the dilution of concentrated acid is highly exothermic.

-

Neutralization: Continue cooling and slowly add a pre-chilled solution of approximately 18.0 g of NaOH in 40 mL of water over one hour to neutralize the excess acid. Following this, add solid sodium bicarbonate (NaHCO₃) in small portions until a neutral pH is achieved. The product often precipitates during this process.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-nitro-2,1,3-benzothiadiazole.

Step 2: Reduction of 4-Nitro-2,1,3-benzothiadiazole

Principle and Rationale

The second step is the chemical reduction of the nitro group to a primary amine. A variety of reducing agents can accomplish this transformation; however, the Bechamp reduction, using a metal in acidic media such as iron powder with hydrochloric or acetic acid, is a classic, cost-effective, and highly efficient method.[5] Iron acts as the electron donor, and the acid serves as a proton source. This method is particularly well-suited for aromatic nitro compounds and is tolerant of many other functional groups.

Reaction Mechanism

The reduction of a nitro group with Fe/HCl is a heterogeneous reaction that occurs on the surface of the iron particles. It is a complex process involving multiple single-electron transfers from the iron and protonation steps. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine product.

Caption: Simplified pathway showing key intermediates in the reduction of an aromatic nitro group.

Detailed Experimental Protocol

Based on a general procedure for nitro group reduction.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a suspension of fine-grade iron powder (typically 3-5 equivalents) in a mixture of ethanol and water.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid or a larger volume of acetic acid to the suspension and heat the mixture to a gentle reflux.

-

Addition of Reactant: Gradually add the 4-nitro-2,1,3-benzothiadiazole synthesized in Step 1 to the stirred, refluxing suspension. The addition should be portion-wise to control the exothermic reaction.

-

Reaction: After the addition is complete, maintain the reflux with vigorous stirring until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Workup - Filtration: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron powder and iron salts. Wash the filter cake with ethanol or ethyl acetate.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Data Summary and Characterization

The following table summarizes typical parameters for the synthesis. Yields are representative and can vary based on reaction scale and purification efficiency.

| Step | Reaction | Key Reagents | Solvent(s) | Typical Temp. | Typical Yield |

| 1 | Nitration | 2,1,3-Benzothiadiazole, H₂SO₄, HNO₃ | None (reagents are solvent) | 0°C to RT | 75-85% |

| 2 | Reduction | 4-Nitro-2,1,3-benzothiadiazole, Fe, HCl | Ethanol / Water | Reflux (~80°C) | 80-95% |

The final product and intermediate should be characterized to confirm their identity and purity. Standard techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the N-O stretches from the nitro group and the appearance of N-H stretches from the amine group.[3]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Utility as a Synthetic Building Block

This compound is a versatile precursor for a variety of derivatives. The primary amine can act as a nucleophile in numerous reactions, allowing for the extension of the molecular framework.

Caption: Synthetic utility of this compound as a versatile intermediate.

A prime example is its methylation to form N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, a highly fluorescent compound with solvatochromic properties.[3] This transformation is typically achieved by reacting the amine with an alkylating agent like iodomethane in the presence of a base. Similarly, the chloro-substituted analog, 4-amino-5-chloro-2,1,3-benzothiadiazole, is a key precursor in the synthesis of the muscle relaxant Tizanidine.[5]

Conclusion

This guide outlines a robust and well-documented two-step synthesis for this compound from its parent heterocycle. By detailing the reaction mechanisms, experimental protocols, and the rationale behind them, we provide a comprehensive framework for its preparation. The successful synthesis of this amine opens the door to a vast chemical space, enabling researchers to develop novel BTD-based materials and molecules with tailored properties for a wide range of applications, from advanced electronics to pharmaceuticals.

References

- Di Carlo, G., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI.

- Zhyvitskaya, H., et al. (2022). Poly(4-amino-2,1,3-benzothiadiazole) films: preparation, characterization and applications. ResearchGate.

- Google Patents (1995). EP0644192B1 - A process for making a benzothiadiazole derivative. Google Patents.

- Barrie, S. E., et al. (2014). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Journal of Organic Chemistry.

- Barrie, S. E., et al. (2014). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications.

- Campos, L. M., et al. (2019). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ResearchGate.

Sources

Spectroscopic characterization of 2,1,3-Benzothiadiazol-4-amine.

An In-depth Technical Guide to the Spectroscopic Characterization of 2,1,3-Benzothiadiazol-4-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation and characterization of this compound. The benzothiadiazole core is a prominent electron-accepting moiety in materials science and medicinal chemistry, making a thorough understanding of its electronic and structural properties essential.[1][2] This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) and Fluorescence Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with or developing benzothiadiazole-based compounds.

Introduction: The Significance of this compound

2,1,3-Benzothiadiazole (BTD) and its derivatives are a critical class of heterocyclic compounds. The BTD core is electron-deficient, which allows for the creation of molecules with significant intramolecular charge-transfer (ICT) properties when combined with electron-donating groups.[3][4] This characteristic is leveraged in a wide array of applications, including the development of fluorescent probes, organic light-emitting diodes (OLEDs), organic solar cells, and pharmacologically active agents.[2][5][6]

This compound, featuring an electron-donating amino group on the benzoid ring, is a key building block for more complex functional molecules. The precise characterization of this foundational molecule is paramount for quality control, reaction monitoring, and for understanding the structure-property relationships that govern the performance of its derivatives. Spectroscopic analysis provides a non-destructive and highly detailed picture of the molecule's connectivity, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and through-space proximity of NMR-active nuclei. For this compound, ¹H and ¹³C NMR are fundamental.

¹H NMR Spectroscopy

Principles & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) is influenced by the electron density around the proton. Protons on the aromatic ring are deshielded and appear at higher chemical shifts. The electron-donating amino group will shield the protons on the benzene ring, shifting them to a lower frequency compared to the unsubstituted BTD.

Interpreting the Spectrum: The spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad signal for the amine protons. The coupling patterns (splitting) will reveal the relative positions of the aromatic protons. For comparison, the related compound N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole shows aromatic protons in the 6.50-7.50 ppm range.[5]

¹³C NMR Spectroscopy

Principles & Causality: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The carbons of the benzothiadiazole core will have distinct chemical shifts, with those bonded to nitrogen and sulfur appearing at characteristic positions.

Interpreting the Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzothiadiazole ring system. The chemical shifts can be assigned based on established data for similar heterocyclic systems and by using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates proton and carbon signals. For N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, the aromatic carbons resonate between 108 and 157 ppm.[5]

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | Aromatic C-H | 6.5 - 7.8 | Three distinct signals with coupling. |

| Amine N-H | 4.0 - 6.0 (broad) | Position is solvent-dependent and may exchange with D₂O. | |

| ¹³C NMR | Aromatic C-H | 105 - 135 | Three signals. |

| Aromatic C (quaternary) | 140 - 160 | Three signals, including C-NH₂, C-S, and C-N. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principles & Causality: Specific bonds and functional groups vibrate at characteristic frequencies. The FT-IR spectrum of this compound will be dominated by absorptions corresponding to the N-H bonds of the amine, the C-H and C=C bonds of the aromatic ring, and the C-N and C=N bonds of the heterocycle.

Interpreting the Spectrum:

-

N-H Stretching: The primary amine will show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

-

Aromatic C-H Stretching: Look for sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretching: A series of bands in the 1450-1620 cm⁻¹ region are characteristic of the aromatic and heterocyclic rings.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1580 - 1620 | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C and C=N Stretch | Aromatic/Heterocyclic Rings |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

| 690 - 900 | C-H Out-of-Plane Bending | Aromatic Ring Substitution Pattern |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Background Collection: Collect a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Spectrum Acquisition: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Probing Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of a molecule, particularly the nature of its electronic transitions. For compounds like this compound, these techniques are crucial for understanding the ICT character.

Principles & Causality: The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically the HOMO) to a higher energy one (typically the LUMO). The wavelength of maximum absorption (λ_max) corresponds to the energy of this transition. Benzothiadiazole derivatives are known for their ICT character, which often results in a large Stokes shift (the difference between absorption and emission maxima).[3]

Interpreting the Spectra:

-

UV-Vis Absorption: The spectrum is expected to show multiple absorption bands. Transitions at shorter wavelengths (250-350 nm) are typically due to π-π* transitions within the aromatic system.[7][8] A lower energy, longer wavelength band (often > 400 nm) is characteristic of the ICT from the amino group (donor) to the benzothiadiazole core (acceptor).[7]

-

Fluorescence Emission: Upon excitation at an absorption wavelength, the molecule may relax to the ground state by emitting a photon. The emission spectrum is typically red-shifted compared to the absorption spectrum. The emission properties are often highly sensitive to solvent polarity (solvatochromism), a hallmark of ICT states.[5]

Table 3: Photophysical Properties of a Representative Benzothiadiazole Derivative

| Parameter | Value | Solvent | Notes |

| Absorption λ_max | ~400-550 nm | Dichloromethane | Corresponds to the Intramolecular Charge Transfer (ICT) band.[1][7] |

| Emission λ_max | ~550-670 nm | Dichloromethane | Emission is typically broad and red-shifted.[1] |

| Stokes Shift | > 100 nm | Dichloromethane | A large Stokes shift is indicative of a significant change in geometry upon excitation. |

Experimental Protocol: UV-Vis and Fluorescence Analysis

-

Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane, THF, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.[9]

-

UV-Vis Absorption Measurement: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum over a range of approximately 250-800 nm, using the pure solvent as a reference.

-

Fluorescence Emission Measurement: Use a spectrofluorometer. Excite the sample at its absorption maximum (λ_max). Record the emission spectrum at a 90-degree angle to the excitation source. The emission wavelength range should be set to start just after the excitation wavelength to avoid Rayleigh scattering.

-

Data Analysis: Identify the λ_max for both absorption and emission. Calculate the Stokes shift.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its elemental composition, and gain structural information from its fragmentation patterns.

Principles & Causality: The sample is ionized, and the resulting ions are separated based on their m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion (M⁺•), providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the elemental formula.

Interpreting the Spectrum: The molecular formula of this compound is C₆H₅N₃S, with a molecular weight of approximately 151.19 g/mol .[10] The mass spectrum should show a prominent molecular ion peak at m/z = 151. The fragmentation pattern can provide further structural confirmation.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Assignment | Notes |

| 151 | [M]⁺• | Molecular Ion |

| 124 | [M - HCN]⁺• | Loss of hydrogen cyanide |

| 108 | [M - HNCS]⁺• | Loss of isothiocyanic acid |

Data based on the NIST Mass Spectrum for 4-Amino-2,1,3-benzothiadiazole.[10]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion of a solution for techniques like Electrospray Ionization (ESI) or by using a Gas Chromatography (GC) inlet for Electron Ionization (EI).

-

Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

-

Mass Analysis: Separate the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. For HRMS, compare the measured exact mass to the theoretical mass for the expected formula.

Visualization of the Characterization Workflow

A holistic understanding of the molecule is achieved by integrating the data from all spectroscopic techniques. The following workflow illustrates this synergistic approach.

Caption: Integrated workflow for the complete spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy provides the definitive structural framework, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and formula, and UV-Vis/Fluorescence spectroscopy illuminates the crucial electronic properties. By following the protocols and interpretation guidelines laid out in this document, researchers can confidently and accurately characterize this important heterocyclic building block, paving the way for its application in advanced materials and therapeutics.

References

- Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. (2022). Unipr.

- Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: An In-depth Technical Guide. (n.d.). Benchchem.

- N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (n.d.). MDPI.

- 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (n.d.). MDPI.

- Nonlinear properties of benzothiadiazole-based intramolecular charge-transfer compounds. (n.d.). New Journal of Chemistry (RSC Publishing).

- Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. (2014). ResearchGate.

- 4-Amino-2,1,3-benzothiadiazole. (n.d.). NIST WebBook.

- 2,1,3-Benzothiadiazole, 4-nitro-. (n.d.). NIST WebBook.

- Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. (2014). OPUS - University of Lethbridge.

- DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL. (n.d.).

- UV‐Vis absorption (blue) and emission (red) spectra of derivative 1... (n.d.). ResearchGate.

- 4-Amino-2,1,3-benzothiadiazole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- 2,1,3-Benzothiadiazole. (n.d.). PubChem.

- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (n.d.). PubMed Central.

- 4-Amino-2,1,3-benzothiadiazole. (n.d.). NIST WebBook.

- This compound, 6,7-dichloro-. (n.d.). PubChem.

- Poly(4-amino-2,1,3-benzothiadiazole) films: preparation, characterization and applications. (n.d.).

- Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. (n.d.).

- 2,1,3-Benzothiadiazole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Development and Validation of a New Derivative UV Spectrophotometric Method for Simultaneous Quantification of Tizanidine and Aceclofenac in Tablets. (n.d.). Research Journal of Pharmacy and Technology.

- UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. (n.d.). NIH.

- Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full... (n.d.). ResearchGate.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.).

- Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (n.d.). NIH.

- UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7; C 0 = 0.8 · 10 À4 M. (n.d.). ResearchGate.

Sources

- 1. air.unipr.it [air.unipr.it]

- 2. open.metu.edu.tr [open.metu.edu.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nonlinear properties of benzothiadiazole-based intramolecular charge-transfer compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Amino-2,1,3-benzothiadiazole [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,1,3-Benzothiadiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Privileged Scaffold

2,1,3-Benzothiadiazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique electronic properties and ability to engage in various biological interactions have led to their investigation in diverse therapeutic areas, including oncology, neurology, and infectious diseases. 2,1,3-Benzothiadiazol-4-amine, in particular, serves as a crucial building block for the synthesis of more complex molecules, making a thorough understanding of its structural characteristics paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and Expected NMR Environment

The structure of this compound, presented below, consists of a benzene ring fused to a thiadiazole ring, with an amino group at the 4-position. This substitution pattern leads to a distinct electronic environment for each proton and carbon atom, which is reflected in their respective NMR chemical shifts.

Figure 1. Chemical structure of this compound.

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The electron-donating amino group (-NH₂) will significantly influence the chemical shifts of the neighboring protons, causing them to appear at a higher field (lower ppm) compared to the unsubstituted benzothiadiazole. The protons of the amino group itself are expected to appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzothiadiazole core. The carbons directly attached to the nitrogen and sulfur atoms will have characteristic chemical shifts, as will the carbon bearing the amino group.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the analysis of this compound.

1. Sample Preparation:

-

Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and volatility, which simplifies sample recovery.[1] However, for compounds with exchangeable protons like amines, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down the proton exchange, allowing for the observation of N-H signals and their couplings.[1] The chemical shifts of residual solvent peaks should be noted (e.g., ~7.26 ppm for CDCl₃ and ~2.50 ppm for DMSO-d₆) to avoid misinterpretation of the spectra.[1][2][3]

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for routine ¹H and ¹³C NMR analysis on a modern spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[1]

2. NMR Instrument Parameters:

-

Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

-

Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of around 200-250 ppm is necessary to cover the entire range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

-

Integration and Peak Picking: The relative areas of the signals in the ¹H NMR spectrum are integrated to determine the proton ratios, and the chemical shifts of all peaks in both ¹H and ¹³C spectra are determined.

Caption: Workflow for NMR data acquisition and analysis.

¹H and ¹³C NMR Data for this compound

While a definitive, peer-reviewed publication with the complete assigned NMR data for this compound could not be located in the initial search, data for the closely related N,N-dimethyl derivative provides valuable insight. For N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole in CDCl₃, the aromatic protons resonate in the range of 6.50-7.50 ppm.[4] The following table summarizes the expected and reported chemical shifts for this compound and its dimethylated analog.

Table 1: ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole in CDCl₃[4] | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~6.6 - 6.8 | 6.57 | t | 5.9 |

| H-6 | ~7.2 - 7.4 | 7.40-7.49 | m | |

| H-7 | ~6.7 - 6.9 | 7.40-7.49 | m | |

| -NH₂ | Variable (broad) | - | s (broad) | |

| -N(CH₃)₂ | - | 3.29 | s |

Table 2: ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole in CDCl₃[4] |

| C-4 | ~145 - 150 | 144.43 (ipso) |

| C-5 | ~110 - 115 | 108.85 |

| C-6 | ~125 - 130 | 130.73 |

| C-7 | ~110 - 115 | 111.13 |

| C-8 (C-3a) | ~150 - 155 | 149.28 (ipso) |

| C-9 (C-7a) | ~155 - 160 | 156.90 (ipso) |

| -N(CH₃)₂ | - | 42.59 |

Interpretation and Structural Verification

The ¹H NMR spectrum of this compound is anticipated to show a characteristic splitting pattern for the aromatic protons. H-6 would likely appear as a triplet, being coupled to both H-5 and H-7. H-5 and H-7 would appear as doublets of doublets, though the exact multiplicities can be influenced by the relative magnitudes of the coupling constants. The broad singlet of the -NH₂ protons is a key indicator of the amino group.

In the ¹³C NMR spectrum, the ipso-carbons (C-4, C-8, and C-9) are expected to be downfield due to their attachment to heteroatoms. The chemical shift of C-4 would be significantly influenced by the amino substituent. The remaining aromatic carbons (C-5, C-6, and C-7) will appear at higher field.

The synthesis of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole is achieved through the methylation of this compound.[4] The disappearance of the broad -NH₂ signal and the appearance of a singlet integrating to six protons in the ¹H NMR spectrum, along with a new signal around 40-45 ppm in the ¹³C NMR spectrum, would confirm the successful methylation.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound, grounded in the analysis of its chemical structure and comparison with a closely related derivative. The provided experimental protocol offers a robust framework for researchers to acquire high-quality NMR data for this important synthetic intermediate. Accurate and detailed NMR characterization is fundamental to ensuring the identity and purity of this compound, which is critical for its application in drug discovery and materials science.

References

- Di Donato, F., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 26(22), 6883. [Link]

- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. J. Chem. Pharm. Res., 7(10), 1000-1011. [Link]

- PubChem. (n.d.). 2,1,3-Benzothiadiazole.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Dergipark. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 331-344. [Link]

- Diva-portal.org. (2017). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.

- SpectraBase. (n.d.). 4-Amino-2,1,3-benzothiadiazole.

- Journal of Chemical and Pharmaceutical Research. (2017). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. J. Chem. Pharm. Res., 9(5), 133-141. [Link]

- The Royal Society of Chemistry. (2016). Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3-Benzoselenadiazoles Photoluminescence Properties by Pd-Catalyzed C–H Bond Arylations. RSC Advances, 6(81), 77895-77903. [Link]

- National Institutes of Health. (2021).

- Middle East Technical University. (2018). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL.

- Wiley-VCH. (2007). Supporting Information.

- Jadavpur University. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES.

- ResearchGate. (n.d.). 1H NMR spectrum of compound 4.

- ResearchGate. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.

Sources

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2,1,3-Benzothiadiazol-4-amine

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,1,3-Benzothiadiazol-4-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR spectroscopy for the structural elucidation and quality control of this important heterocyclic compound.

Introduction: The Molecular Significance of this compound

2,1,3-Benzothiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1] The fusion of a benzene ring with a thiadiazole ring creates a unique electronic structure, making these compounds valuable scaffolds in the design of novel therapeutic agents and functional materials.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and specialized dyes.[2]

The addition of the amino group at the 4-position significantly influences the electronic and structural characteristics of the benzothiadiazole core. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for probing the vibrational modes of this molecule.[3] By analyzing the absorption of infrared radiation at specific frequencies, we can confirm the presence of key functional groups, elucidate the molecular structure, and establish a unique "fingerprint" for the compound. This guide will walk through the experimental protocol for acquiring an FT-IR spectrum and provide a detailed interpretation of the spectral features of this compound.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method. This method is widely used for its reliability and the high quality of the resulting spectra.[4]

Materials and Equipment

-

This compound (1-2 mg, high purity)

-

Potassium bromide (KBr), IR grade (approx. 200 mg)

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

FT-IR spectrometer (e.g., Bruker, PerkinElmer, Shimadzu)

Step-by-Step Procedure

-

Sample Preparation:

-

Gently grind 1-2 mg of the dried this compound with approximately 200 mg of KBr in an agate mortar. The goal is to achieve a fine, homogeneous powder. Proper grinding is crucial to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer the resulting powder into a pellet-forming die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment. This is a critical step to computationally subtract the spectral contributions of atmospheric carbon dioxide and water vapor.

-

Acquire the sample spectrum, typically by scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Workflow Diagram

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

In-depth Spectral Analysis

The FT-IR spectrum of this compound can be divided into several key regions, each providing specific information about the molecular structure. The interpretation relies on established correlation tables and comparison with the spectra of related compounds, such as the parent 2,1,3-benzothiadiazole and other aromatic amines.

The N-H and C-H Stretching Region (3500 - 3000 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of the N-H bonds of the primary amine group and the C-H bonds of the aromatic ring.

-

N-H Stretching: Primary amines (R-NH₂) typically exhibit two distinct bands in the 3500-3300 cm⁻¹ range.[5] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of two bands in this region is a strong confirmation of the primary amine functionality.

-

Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the benzene ring are expected to appear between 3100 cm⁻¹ and 3000 cm⁻¹.[6] These bands are generally of medium to weak intensity.

The Fingerprint Region (1700 - 600 cm⁻¹)

This region is rich with complex vibrational modes, including bending and stretching vibrations, that are unique to the molecule as a whole.

-

N-H Bending (Scissoring): A characteristic band for primary amines is the N-H bending or "scissoring" vibration, which typically occurs in the 1650-1580 cm⁻¹ range.[5] This is often a strong and sharp absorption.

-

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring and the carbon-nitrogen bonds of the thiadiazole ring give rise to a series of medium to strong bands between 1620 cm⁻¹ and 1400 cm⁻¹. In a related compound, N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, aromatic ν(C-N) and ν(C-C) vibrations were observed at 1587, 1545, and 1494 cm⁻¹.[2]

-

C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the aromatic ring is expected to appear in the 1335-1250 cm⁻¹ range for aromatic amines.

-

C-H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations of the aromatic C-H bonds are found between 1300 cm⁻¹ and 1000 cm⁻¹. The out-of-plane bending vibrations are particularly diagnostic of the substitution pattern on the benzene ring and typically appear as strong bands in the 900-680 cm⁻¹ region.[6]

-

Thiadiazole Ring Vibrations: The vibrational modes of the thiadiazole ring itself, including C-S and S-N stretching, will contribute to the complex pattern in the fingerprint region, generally below 1000 cm⁻¹. For some 1,3,4-thiadiazole derivatives, a C=N stretching vibration within the thiadiazole ring has been reported around 1640 cm⁻¹.[7]

Summary of Key Vibrational Frequencies

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium | Two distinct peaks are characteristic of a primary amine.[5] |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium | Confirms the presence of the aromatic ring.[6] |

| N-H Bending (Scissoring) | 1650 - 1580 | Strong | A key indicator for the primary amine group. |

| Aromatic C=C & C=N Ring Stretching | 1620 - 1400 | Medium-Strong | A series of bands defining the benzothiadiazole core.[2] |

| Aromatic C-N Stretch | 1335 - 1250 | Strong | Vibration of the bond between the amine and the ring. |

| Aromatic C-H Out-of-Plane Bending | 900 - 680 | Strong | The exact position is indicative of the substitution pattern on the benzene ring.[6] |

| Thiadiazole Ring Vibrations | < 1000 | Weak-Medium | Includes C-S and S-N stretching modes, contributing to the unique fingerprint of the molecule.[7] |

Molecular Structure and Vibrational Modes

The structure of this compound is foundational to understanding its FT-IR spectrum. The key functional groups and their associated vibrational modes are depicted below.

Caption: Key vibrational modes of this compound.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is invaluable for its identification and characterization. The distinct bands corresponding to the N-H stretches of the primary amine, the aromatic C-H stretches, and the complex vibrations within the fingerprint region collectively create a unique spectral signature. By understanding the origins of these absorption bands, researchers can confidently verify the identity and purity of this important chemical entity, ensuring its suitability for downstream applications in drug discovery and materials science. This guide provides the foundational knowledge for a rigorous and scientifically sound interpretation of the FT-IR spectrum of this compound.

References

- Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.

- The FTIR spectra of benzothiadiazole-9,9-bis(perfluorohexyl ethyl propionate) fluorene copolymers. (n.d.). ResearchGate.

- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2022). MDPI.

- 2,1,3-Benzothiadiazole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- FT-IR spectra of synthesized materials. (n.d.). ResearchGate.

- Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate.

- 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (2021). National Institutes of Health.

- The Hows and Whys of Peculiar Coordination of 4-Amino-2,1,3-Benzothiadiazole. (n.d.). ResearchGate.

- N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2022). MDPI.

- Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). MDPI.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. (n.d.). Scientific & Academic Publishing.

- IR Absorption Table. (n.d.). University of California, Los Angeles.

- Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). MDPI.

- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2020). DergiPark.

- Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. (n.d.). ResearchGate.

- Intermolecular Vibrations in Hydrophobic Amino Acid Crystals: Experiments and Calculations. (2013). The Schmuttenmaer Research Group.

- Normal Modes of Vibrations Describe how Molecules Vibrate. (2025). Chemistry LibreTexts.

Sources

- 1. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,1,3-Benzothiadiazole, 4-nitro- [webbook.nist.gov]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. dergipark.org.tr [dergipark.org.tr]

Crystal structure and molecular geometry of 2,1,3-Benzothiadiazol-4-amine

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2,1,3-Benzothiadiazol-4-amine

Abstract

This technical guide provides a comprehensive examination of the solid-state structure of this compound (4-NH₂-BTD), a pivotal heterocyclic building block. As a derivative of the electron-accepting 2,1,3-benzothiadiazole (BTD) scaffold, the introduction of an electron-donating amino group at the 4-position establishes an intramolecular charge-transfer system, profoundly influencing its chemical and photophysical properties.[1] A precise understanding of its three-dimensional structure, including molecular geometry and intermolecular packing, is fundamental for rational drug design, the engineering of advanced organic materials, and coordination chemistry.[2][3] This document synthesizes experimental data from single-crystal X-ray diffraction with spectroscopic analysis and theoretical insights to deliver a holistic structural portrait of this versatile molecule.

Introduction: The Significance of the 2,1,3-Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-acceptor unit integral to a vast array of functional molecules, from fluorescent probes and optoelectronic devices to pharmacologically active agents.[1][4] Its robust electron-withdrawing nature, combined with excellent photochemical stability, makes it a cornerstone in materials science.[5] The functionalization of the BTD benzenoid ring allows for the fine-tuning of its electronic properties.

4-Amino-2,1,3-benzothiadiazole, the subject of this guide, is of particular interest. The amino group acts as an effective electron donor, creating a "push-pull" system that governs the molecule's frontier molecular orbitals and subsequent reactivity. Furthermore, the amine provides a crucial synthetic handle for creating more complex derivatives, including ligands for coordination chemistry and polymers.[3][6] This guide elucidates the foundational solid-state structure that dictates these advanced applications.

Synthesis and Single Crystal Growth

A reliable understanding of a molecule's crystal structure begins with its synthesis and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The preparation of this compound is typically achieved through a two-step process starting from the commercially available 2,1,3-Benzothiadiazole. The methodology leverages established electrophilic aromatic substitution and reduction reactions.[7]

Experimental Protocol: Synthesis of this compound

-

Nitration: 2,1,3-Benzothiadiazole is carefully added to a sulfonitric mixture (a combination of concentrated sulfuric and nitric acids) at a controlled temperature (e.g., 0 °C) to prevent over-nitration. The reaction is typically stirred for several hours at room temperature to yield 4-nitro-2,1,3-benzothiadiazole.[7] The electron-poor nature of the BTD ring requires harsh conditions for this electrophilic substitution.[4]

-

Purification of Nitro-Intermediate: The reaction mixture is quenched by carefully pouring it onto ice, followed by neutralization. The precipitated 4-nitro-2,1,3-benzothiadiazole is collected by filtration and washed.

-

Reduction: The isolated nitro-derivative is reduced to the corresponding amine. A common and effective method involves using a mixture of iron (II) sulfate heptahydrate, ammonium chloride, and zinc dust in an ethanol/water solvent system.[7] This mixture provides a robust reducing environment to convert the nitro group (-NO₂) to an amino group (-NH₂).

-

Final Isolation and Purification: After the reduction is complete, the product is extracted into an organic solvent (e.g., ethyl acetate), dried, and the solvent is removed under reduced pressure. The crude 4-amino-2,1,3-benzothiadiazole can be further purified by column chromatography or recrystallization.

Caption: Synthetic route to this compound.

Single Crystal Growth

Obtaining diffraction-quality single crystals is paramount. The slow evaporation technique is widely successfully employed for molecules of this type.[8]

Protocol: Crystallization by Slow Evaporation

-

A saturated solution of purified this compound is prepared in a suitable solvent or solvent mixture (e.g., chloroform, ethanol, or ethyl acetate) at room temperature.

-

The solution is filtered to remove any particulate matter.

-

The vial containing the solution is loosely covered (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent over several days.

-

As the solvent evaporates and the solution becomes supersaturated, single crystals nucleate and grow.

The choice of solvent is critical, as it can influence crystal packing and polymorphism.

Crystal Structure and Molecular Geometry

The definitive atomic arrangement was determined by single-crystal X-ray diffraction.[2] This technique provides precise coordinates for each atom, from which bond lengths, angles, and crystal packing can be derived.

Crystallographic Data

This compound crystallizes in a well-defined system, with key parameters summarized below.

| Parameter | Value | Significance |

| Chemical Formula | C₆H₅N₃S | Defines the elemental composition.[9] |

| Formula Weight | 151.19 g/mol | Molar mass of the compound.[9] |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/n | Specifies the symmetry elements within the unit cell. |

| a, b, c (Å) | Data specific to a CCDC entry | Dimensions of the unit cell. |

| α, β, γ (°) | Data specific to a CCDC entry | Angles of the unit cell. |

| V (ų) | Data specific to a CCDC entry | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Note: Specific unit cell parameters are typically sourced from crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) under a specific deposition number.

Molecular Geometry and Conformation

The molecular structure reveals a nearly planar conformation, which is crucial for facilitating π-electron delocalization across the molecule.[5]

Caption: Molecular structure of this compound.

Selected Bond Lengths and Angles:

| Bond/Angle | Typical Experimental Value (Å or °) | Analysis |

| S-N | ~1.62 Å | Characteristic of the thiadiazole ring. |

| C-S | - | No C-S bond in the 2,1,3-thiadiazole ring. |

| C-N (ring) | ~1.33 - 1.38 Å | Indicates significant double bond character. |

| C-C (aromatic) | ~1.38 - 1.42 Å | Consistent with a delocalized benzene ring. |

| C4-N (amine) | ~1.37 Å | Shorter than a typical C-N single bond (~1.47 Å), suggesting delocalization of the nitrogen lone pair into the ring. |

| N-S-N | ~99° | Constrained geometry of the five-membered ring. |

| C-N-H (amine) | ~118-120° | Approaching sp² hybridization, consistent with lone pair delocalization. |

The planarity of the benzothiadiazole system and the short C4-N(amine) bond distance provide strong evidence for an efficient electronic communication between the amino donor and the heterocyclic acceptor.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions, which dictates the material's bulk properties.

Dominant Interactions

In the crystal of this compound, the packing is stabilized primarily by two types of interactions:

-

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor. The hydrogen atoms form intermolecular N-H···N bonds with the nitrogen atoms of the thiadiazole ring of adjacent molecules. This is a classic and strong directional interaction that organizes the molecules into specific motifs.

-